molecular formula C25H21NO3S B5107266 3-[2-(1,2-DIHYDROACENAPHTHYLEN-5-YL)-1,3-THIAZOLIDINE-3-CARBONYL]-4A,8A-DIHYDRO-2H-CHROMEN-2-ONE

3-[2-(1,2-DIHYDROACENAPHTHYLEN-5-YL)-1,3-THIAZOLIDINE-3-CARBONYL]-4A,8A-DIHYDRO-2H-CHROMEN-2-ONE

Cat. No.: B5107266
M. Wt: 415.5 g/mol
InChI Key: HEPBFKUCIJPUDJ-UHFFFAOYSA-N
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Description

3-[2-(1,2-DIHYDROACENAPHTHYLEN-5-YL)-1,3-THIAZOLIDINE-3-CARBONYL]-4A,8A-DIHYDRO-2H-CHROMEN-2-ONE is a complex organic compound that features a unique combination of acenaphthylene, thiazolidine, and chromenone moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(1,2-DIHYDROACENAPHTHYLEN-5-YL)-1,3-THIAZOLIDINE-3-CARBONYL]-4A,8A-DIHYDRO-2H-CHROMEN-2-ONE typically involves multistep organic reactions. One common approach is to start with the acenaphthylene derivative, which undergoes a series of reactions including thiazolidine ring formation and subsequent coupling with chromenone derivatives. The reaction conditions often involve the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions. This includes the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-[2-(1,2-DIHYDROACENAPHTHYLEN-5-YL)-1,3-THIAZOLIDINE-3-CARBONYL]-4A,8A-DIHYDRO-2H-CHROMEN-2-ONE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiazolidine derivatives with different oxidation states.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of functionalized derivatives.

Scientific Research Applications

3-[2-(1,2-DIHYDROACENAPHTHYLEN-5-YL)-1,3-THIAZOLIDINE-3-CARBONYL]-4A,8A-DIHYDRO-2H-CHROMEN-2-ONE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activities.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-[2-(1,2-DIHYDROACENAPHTHYLEN-5-YL)-1,3-THIAZOLIDINE-3-CARBONYL]-4A,8A-DIHYDRO-2H-CHROMEN-2-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 3-(1,2-Dihydroacenaphthylen-5-yl)furan-2,5-dione
  • 2-(1,2-Dihydroacenaphthylen-5-yl)isoindoline-1,3-dione
  • 2-(1,2-Dihydroacenaphthylen-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Uniqueness

3-[2-(1,2-DIHYDROACENAPHTHYLEN-5-YL)-1,3-THIAZOLIDINE-3-CARBONYL]-4A,8A-DIHYDRO-2H-CHROMEN-2-ONE is unique due to its combination of acenaphthylene, thiazolidine, and chromenone moieties. This structural complexity provides it with distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3-[2-(1,2-dihydroacenaphthylen-5-yl)-1,3-thiazolidine-3-carbonyl]-4a,8a-dihydrochromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21NO3S/c27-23(20-14-17-4-1-2-7-21(17)29-25(20)28)26-12-13-30-24(26)19-11-10-16-9-8-15-5-3-6-18(19)22(15)16/h1-7,10-11,14,17,21,24H,8-9,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEPBFKUCIJPUDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=C(C3=CC=CC1=C23)C4N(CCS4)C(=O)C5=CC6C=CC=CC6OC5=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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